molecular formula C20H19ClN2O2S B2398839 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide CAS No. 327102-14-7

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide

Cat. No.: B2398839
CAS No.: 327102-14-7
M. Wt: 386.89
InChI Key: IRVQBVBJMQSBCO-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an acenaphthene moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the acenaphthene derivative, which is then functionalized to introduce the dimethylamino group.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is typically done by reacting the chlorinated acenaphthene derivative with a sulfonamide precursor under suitable conditions, such as the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.

    Biological Research: The compound is used in studies investigating the mechanisms of action of sulfonamide drugs and their interactions with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial folate synthesis. By inhibiting these enzymes, the compound disrupts the production of folate, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect observed with sulfonamide drugs.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide include other sulfonamides with different substituents on the aromatic ring or the acenaphthene moiety. For example:

    4-Chloro-N-(2-methylamino-acenaphthen-1-yl)-benzenesulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    4-Bromo-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide: Similar structure but with a bromo group instead of a chloro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-23(2)20-17-8-4-6-13-5-3-7-16(18(13)17)19(20)22-26(24,25)15-11-9-14(21)10-12-15/h3-12,19-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVQBVBJMQSBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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